molecular formula C18H19N3O6 B13977310 5-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)pentanoic acid

5-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)pentanoic acid

Cat. No.: B13977310
M. Wt: 373.4 g/mol
InChI Key: IMJAUQFTAMXQJS-UHFFFAOYSA-N
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Description

5-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)pentanoic acid is a cereblon (CRBN)-binding ligand commonly utilized in proteolysis-targeting chimeras (PROTACs). Its structure comprises a dioxopiperidine moiety (critical for CRBN recruitment), a dioxoisoindolinyl scaffold, and a pentanoic acid linker. The pentanoic acid chain provides a flexible spacer to conjugate with target protein binders, enabling ternary complex formation for ubiquitin-mediated degradation .

Properties

Molecular Formula

C18H19N3O6

Molecular Weight

373.4 g/mol

IUPAC Name

5-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]pentanoic acid

InChI

InChI=1S/C18H19N3O6/c22-14-7-6-13(16(25)20-14)21-17(26)11-5-4-10(9-12(11)18(21)27)19-8-2-1-3-15(23)24/h4-5,9,13,19H,1-3,6-8H2,(H,23,24)(H,20,22,25)

InChI Key

IMJAUQFTAMXQJS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)pentanoic acid involves multiple steps. The starting material is typically 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline , which undergoes a series of reactions including substitution, click reaction, and addition reaction . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the transformations.

Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents such as , , and .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: The compound is used as a building block for the development of protein degrader libraries . It allows rapid conjugation with various linkers containing active leaving groups .

Biology: In biological research, the compound is utilized in targeted protein degradation studies. It helps in the destruction of DNA-binding proteins by programmable oligonucleotide PROTAC (O’PROTAC) .

Medicine: small-molecule PROTACs for targeted protein degradation. This approach is being explored for the treatment of various diseases, including cancer .

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and pharmaceutical intermediates .

Mechanism of Action

The mechanism of action of 5-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)pentanoic acid involves its role as a VHL ligand . It binds to the VHL protein, facilitating the recruitment of E3 ubiquitin ligase. This leads to the polyubiquitination and subsequent proteasomal degradation of target proteins . The compound’s ability to degrade specific proteins makes it a valuable tool in targeted protein degradation strategies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Linker Modifications

Key analogs differ in linker length, functional groups, and scaffold substitutions. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Linker Length/Type Molecular Weight (g/mol) Key Features
5-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)pentanoic acid 5-carbon amide linker 387.34 Optimal balance of hydrophilicity and flexibility; stable amide linkage
3-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)propanoic acid 3-carbon amide linker 345.31 Shorter linker may reduce target engagement efficiency; higher solubility
7-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)heptanoic acid 7-carbon ether linker 431.40 Ether linkage improves metabolic stability but may reduce binding affinity
tert-Butyl 5-((5-((6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)hexyl)oxy)pentyl)oxy)pentanoate Ester-protected linker 729.82 tert-Butyl ester enhances cell permeability but requires hydrolysis for activity

Physicochemical Properties

  • Solubility: The pentanoic acid derivative (target compound) exhibits moderate aqueous solubility due to its carboxylic acid group, while propanoic acid analogs (e.g., BD02546262) may have higher solubility due to shorter hydrophobic chains .
  • The target compound’s logP (~1.8) balances permeability and solubility .

Biological Activity

5-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)pentanoic acid is a compound of interest due to its potential therapeutic applications and biological activities. This article discusses the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a dioxopiperidine moiety and an isoindoline framework. Its molecular formula is C14H18N4O5C_{14}H_{18}N_{4}O_{5}, with a molecular weight of 302.32 g/mol. The presence of multiple functional groups contributes to its biological activity.

Research indicates that this compound may interact with various biological targets, including:

  • Cyclin-dependent kinases (CDKs) : The compound's structure suggests potential inhibition of CDK activity, which is crucial for cell cycle regulation. This inhibition could lead to antitumor effects.
  • Proteolysis targeting chimeras (PROTACs) : The structural elements allow for the design of PROTACs that can recruit E3 ligases for targeted protein degradation, enhancing therapeutic efficacy against specific proteins involved in disease processes .

Antitumor Activity

Studies have shown that compounds similar to 5-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)pentanoic acid exhibit significant antitumor activity. For instance, PROTACs developed from related structures demonstrated potent degradation of oncoproteins like BRD9 within hours of treatment .

Neuroprotective Effects

The compound may also possess neuroprotective properties. Preliminary data suggest that it can modulate pathways associated with neurodegenerative diseases, potentially providing a therapeutic avenue for conditions like Parkinson's disease .

Case Studies

  • Study on CDK Inhibition : A recent study evaluated the effects of similar compounds on CDK4/6 inhibition. The results indicated that structural modifications led to enhanced selectivity and potency against cancer cell lines .
  • Neurodegeneration Research : In a study focusing on neuroprotection, compounds derived from the isoindoline framework were tested in models of oxidative stress. The findings suggested that these compounds could reduce neuronal cell death by modulating antioxidant pathways .

Data Tables

PropertyValue
Molecular FormulaC₁₄H₁₈N₄O₅
Molecular Weight302.32 g/mol
SolubilitySoluble in DMSO
Storage Conditions-20°C
Biological ActivityEffect
CDK InhibitionSignificant reduction in cell proliferation in vitro
NeuroprotectionReduced oxidative stress-induced neuronal death

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